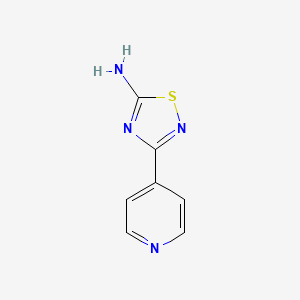

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine

Übersicht

Beschreibung

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-aminopyridine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 4-aminopyridine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 5-amino group on the thiadiazole ring demonstrates strong nucleophilic character, enabling reactions with electrophilic agents:

Key Findings :

-

Acylation proceeds efficiently under mild conditions (room temperature, 16 hours) using peptide coupling agents like HATU .

-

Sulfonylation achieves high yields in pyridine due to its dual role as a solvent and base .

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Observations | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 25°C | Thiadiazole sulfoxide | Partial conversion | |

| KMnO₄ | Aqueous acidic medium, 70°C | Thiadiazole sulfone | Requires prolonged heating |

Mechanistic Insight :

-

Oxidation preferentially targets the sulfur atom over the pyridinyl nitrogen due to electronic effects.

Reduction Reactions

The thiadiazole ring can be reduced under anhydrous conditions:

| Reducing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Ring-opened diamine | 45 | |

| NaBH₄ | Ethanol, 50°C | Partial reduction intermediates | <20 |

Critical Note :

-

LiAlH₄ achieves complete ring opening, while NaBH₄ yields unstable intermediates.

Cross-Coupling Reactions

The pyridinyl substituent facilitates metal-catalyzed couplings:

Research Highlight :

-

Suzuki couplings with aryl boronic acids generate biaryl derivatives showing enhanced bioactivity in antifilarial assays .

Cycloaddition and Ring-Opening Reactions

The thiadiazole core participates in cycloaddition with dipolarophiles:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| DMAD (Dimethyl acetylenedicarboxylate) | Toluene, 80°C | Thiadiazole-fused heterocycles | Regioselective at C2/N3 |

Synthetic Utility :

-

These reactions expand the compound’s utility in generating polycyclic architectures for material science .

Table 1. Solvent Effects on Acylation

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 16 | 60 |

| THF | 50 | 24 | 35 |

| DCM | 25 | 48 | <10 |

Table 2. Catalyst Screening for Suzuki Coupling

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | None | 72 |

| PdCl₂(dppf) | dppf | 85 |

| Pd(OAc)₂ | SPhos | 68 |

Mechanistic Considerations

Wissenschaftliche Forschungsanwendungen

While comprehensive data tables and case studies for the specific compound "3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine" are not available in the search results, the provided research highlights the applications of related compounds, such as thiadiazoles and their derivatives, in various scientific fields. This compound is a specific molecule with the identifier 35115-35-6 .

Use in Synthesis

3-Pyridin-2-yl-[l,2,4]thiadiazol-5-ylamine is used in synthesis with p-chlorobenzoic acid and N,N-diisopropylethylamine in anhydrous dimethylformamide . It is also used in synthesis with 4~phenoxybenzoic acid and l -[is(dimethyiamino)methylene]-lH-l,2,3-triazolo[4,5-b] .

Macrofilaricides

Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricides for the treatment of human filarial infections . Filarial diseases, including lymphatic filariasis and onchocerciasis, affect around 145 million people worldwide . The development of these compounds aims to address the lack of effective treatments targeting the adult filarial stage .

Antiparasitic Agents

2-Amino-1,3,4-thiadiazoles have demonstrated antitrypanosomal, antimalarial, and antitoxoplasmal activities . Parasitic diseases remain a major global health concern, and the emergence of drug resistance necessitates the development of new antiparasitic drugs . The chemical properties of the 1,3,4-thiadiazole ring make it a valuable target in drug development .

Antimicrobial Applications

Wirkmechanismus

The mechanism of action of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

Imidazo[1,2-a]pyridine: Known for its medicinal properties and applications in drug development.

Indole derivatives: Widely studied for their diverse biological activities and therapeutic potential .

Uniqueness

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of a pyridine and thiadiazole ring, which imparts distinct chemical and biological properties

Biologische Aktivität

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both a pyridine ring and a thiadiazole ring, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in various fields.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to altered cell proliferation and differentiation processes.

- Cell Signaling Modulation : It influences signaling pathways such as the MAPK/ERK pathway, affecting gene expression and cellular metabolism.

- Binding Interactions : At the molecular level, it binds to active sites of enzymes, leading to either inhibition or activation. This interaction can also modulate gene expression by influencing transcription factors.

The compound exhibits significant biochemical properties that enhance its biological activities:

- Antimicrobial Activity : Research indicates that derivatives of 1,2,4-thiadiazole structures possess notable antimicrobial properties, making them candidates for treating infections .

- Anticancer Potential : Studies have highlighted the anticancer activity of thiadiazole derivatives, including their ability to inhibit topoisomerase enzymes involved in DNA replication. This suggests potential applications in cancer therapeutics .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through various biochemical pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Anticancer Activity : A study demonstrated that derivatives with pyridine and thiadiazole rings exhibited cytotoxic effects against multiple human cancer cell lines. The mechanism was linked to their ability to inhibit key enzymes involved in cancer progression .

- Antimicrobial Efficacy : Research on similar compounds has shown effectiveness against a range of bacterial and fungal pathogens. The presence of the thiadiazole moiety is believed to enhance this activity due to its structural characteristics .

- Neuroprotective Properties : Some derivatives have been explored for their neuroprotective effects, potentially serving as treatment options for neurodegenerative diseases .

Data Tables

Eigenschaften

IUPAC Name |

3-pyridin-4-yl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBQJJDPWOTAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620249 | |

| Record name | 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35115-35-6 | |

| Record name | 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.